
CycLuc1
描述
CycLuc1 (Cyclic Luciferin 1) is a synthetic luciferin analogue designed to overcome limitations of natural luciferins, such as D-luciferin, in bioluminescence imaging (BLI). It serves as a substrate for firefly luciferase (Fluc) and mutant luciferases, enabling enhanced sensitivity, prolonged signal duration, and improved tissue penetration in live mice . Key properties include:
- Superior Bioavailability: this compound exhibits higher cell permeability and lower Michaelis constant (Km) compared to D-luciferin, facilitating efficient enzyme-substrate interactions even at low concentrations .
- Blood-Brain Barrier Penetration: this compound achieves 8.1-fold higher photon flux in brain imaging than D-luciferin, enabling detection of low-level luciferase expression in deep brain structures like the substantia nigra .
- Signal Persistence: Subcutaneous or intravenous administration produces sustained bioluminescence for up to 2 hours, with signal intensities 10–100× greater than D-luciferin .
作用机制
Target of Action
CycLuc1 is a synthetic luciferin that primarily targets the enzyme luciferase . Luciferase is a bioluminescent protein that catalyzes the oxidation of luciferin, producing light as a result . This compound binds to luciferase with higher affinity than D-luciferin, the natural substrate of luciferase .
Mode of Action
This compound interacts with luciferase to produce bioluminescence, a process that involves the oxidation of the luciferin substrate . When this compound is used as a substrate, it has been observed to produce a stronger signal compared to D-luciferin . This suggests that this compound may have a more efficient interaction with luciferase, leading to increased bioluminescence.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the luciferase-luciferin bioluminescence pathway . In this pathway, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. This compound, as a luciferin analogue, participates in this pathway by serving as a substrate for luciferase .
Pharmacokinetics
This compound exhibits superior properties compared to D-luciferin in terms of its pharmacokinetics . It has been shown to readily cross the blood-brain barrier in mice, which suggests improved bioavailability in the brain . This property makes this compound particularly useful for non-invasive bioluminescence imaging (BLI) of the brain . It’s also soluble in DMSO at a concentration of 100 mg/mL .
Result of Action
The primary result of this compound’s action is the production of bioluminescence. When used with luciferase, this compound produces about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . This enhanced light output is maintained over a wide range of concentrations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the distribution of this compound in the body is predominantly dictated by its low intrinsic permeability across the cell membrane . The efflux transporter, Bcrp, plays a relatively minor role in this distribution . Moreover, this compound’s action can be influenced by the presence of luciferase-expressing cells in the environment
生化分析
Biochemical Properties
CycLuc1 interacts primarily with the enzyme luciferase . It binds to luciferase with higher affinity than D-luciferin . This interaction results in the emission of light, a process that is central to bioluminescence imaging . This compound emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin .
Cellular Effects
This compound has been shown to readily cross the blood-brain barrier in mice . This property allows for improved noninvasive bioluminescence imaging (BLI) of the brain at lower doses compared to D-luciferin . It also yields about 10-fold higher bioluminescent signal than D-luciferin when luciferase-expressing cells are implanted into mice .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with luciferase. Upon binding to luciferase, this compound undergoes an enzymatic reaction that results in the emission of light . This light emission is significantly greater than that produced by D-luciferin, contributing to the superior imaging capabilities of this compound .
Temporal Effects in Laboratory Settings
This compound exhibits a rapid (4-5 min), long-lasting, and steady signal peak following an intravenous injection in mice . This suggests that this compound is stable and does not degrade rapidly in vivo .
Dosage Effects in Animal Models
In animal models, this compound has been shown to provide robust and reproducible imaging at a dose of 5 mg/kg . An increased photon flux was observed with a dose of 10 mg/kg, while escalation to 15 or 20 mg/kg provided marginal additional gains in photon flux .
Transport and Distribution
This compound is known to readily cross the blood-brain barrier in mice This suggests that it can be transported and distributed within various tissues in the body
生物活性
CycLuc1 is a synthetic luciferin derivative that has garnered attention for its enhanced bioluminescent properties, particularly in the context of in vivo imaging. This article delves into the biological activity of this compound, highlighting its efficacy in bioluminescence imaging, its pharmacokinetics, and its comparative advantages over traditional luciferins like d-luciferin.
Overview of this compound
This compound (cyclic luciferin) is designed to improve the sensitivity and resolution of bioluminescence imaging (BLI). It emits light in the near-infrared (NIR) range, peaking at 599 nm, which allows for deeper tissue penetration compared to conventional luciferins. This property is particularly beneficial for imaging applications in live animals, especially in the brain where light penetration is critical due to the blood-brain barrier .
This compound acts as a substrate for firefly luciferase (Fluc), facilitating bioluminescence through a chemical reaction that produces photons. The efficiency of this reaction is influenced by factors such as substrate concentration and cell membrane permeability. Studies indicate that this compound exhibits a dose-dependent increase in luminescence, with optimal effects observed at concentrations significantly lower than those required for d-luciferin .
Comparative Efficacy
In various studies, this compound has demonstrated superior performance compared to d-luciferin:
- Bioluminescence Emission : In experiments involving male C57BL/6 mice, this compound administration resulted in a three- to fourfold increase in bioluminescent emission from targeted brain regions (subfornical organ and paraventricular nucleus) at 10- to 20-fold lower doses than d-luciferin .
- Duration of Signal : The luminescent signal from this compound persisted longer after administration, allowing for more extended imaging periods without the need for repeated dosing .
Table 1: Comparative Bioluminescence Emission
Substrate | Dose (mg/kg) | AUC (Total Emission) | Peak Luminescence (nm) |
---|---|---|---|
d-luciferin | 150 | 550 | |
This compound | 5 | 599 | |
This compound | 7.5 | 599 | |
This compound | 15 | 599 |
Study on Gene Expression Imaging
A pivotal study investigated the use of this compound for monitoring gene expression in specific brain regions involved in cardiovascular regulation. Mice were injected with an adenovirus encoding luciferase, followed by administration of either d-luciferin or this compound. Results showed that:
- This compound provided significantly higher photon emissions , enhancing the ability to visualize gene expression within the subfornical organ and paraventricular nucleus .
- This compound's effectiveness was particularly pronounced at lower doses , indicating its potential as a more efficient substrate for BLI in preclinical research settings.
Pharmacokinetics and Safety Profile
Research examining the pharmacokinetics of this compound indicates that it can effectively cross the blood-brain barrier, enabling robust imaging capabilities in brain tissues. The compound's safety profile has been assessed through various toxicity studies, showing no significant adverse effects at effective dosing levels used for imaging purposes .
科学研究应用
Comparative Studies
Recent studies have demonstrated that CycLuc1 can produce bioluminescent signals that are several times greater than those obtained with D-luciferin. For instance:
- Tumor Imaging : In experiments involving mouse xenograft models with luciferase-expressing breast cancer cells, this compound administration yielded over tenfold higher bioluminescent signals compared to D-luciferin, even at significantly lower doses (2000-fold lower) . This marked improvement allows for more efficient monitoring of tumor growth and response to therapies.
- Gene Expression Studies : When assessing gene expression in critical brain regions such as the subfornical organ and paraventricular nucleus, this compound provided three- to fourfold greater bioluminescent emissions at 10- to 20-fold lower substrate concentrations than D-luciferin . This capability is crucial for studying gene regulation and neural activity in real-time.
Study | This compound Dose (mg/kg) | D-luciferin Dose (mg/kg) | Signal Increase |
---|---|---|---|
Tumor Imaging (4T1-luc2 cells) | 150 | 150 | >10-fold |
Gene Expression (SFO region) | 7.5 - 15 | 150 | 3-4 fold |
Gene Expression (PVN region) | 15 | 150 | ~3-fold |
Implications for Neuroscience
This compound's ability to penetrate the blood-brain barrier enhances its utility in neuroscience research. In studies targeting the hypothalamus, researchers found that this compound enabled reliable imaging of luciferase-expressing neurons, which was challenging with D-luciferin due to insufficient signal intensity . This advancement opens new avenues for investigating neurobiological processes and disorders.
Case Study 1: Tumor Growth Monitoring
In a controlled experiment involving breast cancer models, this compound allowed researchers to monitor tumor growth over time with unprecedented sensitivity. The study demonstrated that using this compound not only reduced the required substrate amount but also increased the duration of detectable signals post-injection .
Case Study 2: Cardiovascular Regulation Studies
Another significant application was observed in studies focusing on cardiovascular regulation. By delivering an adenovirus encoding a luciferase reporter to specific brain regions, researchers utilized this compound to assess bioluminescent signals related to autonomic control. The results indicated that lower doses of this compound provided comparable or superior imaging outcomes compared to traditional methods .
化学反应分析
Enzymatic Reaction Kinetics
CycLuc1 demonstrates superior enzymatic affinity for firefly luciferase (Fluc) due to its structural modifications. Key kinetic parameters include:
Table 1: Enzymatic reaction parameters of this compound vs. D-luciferin
Parameter | This compound | D-Luciferin |
---|---|---|
(μM) | 1.06 ± 0.06 | 107 ± 14.7 |
(×10⁶) | 7.00 ± 0.09 | 13.8 ± 0.71 |
- Lower KmK_mKm: this compound's 100-fold lower than D-luciferin indicates significantly stronger binding affinity to Fluc, enabling rapid saturation of the enzyme at lower substrate concentrations .
- Reduced VmaxV_{max}Vmax: Despite higher affinity, this compound’s is approximately half that of D-luciferin, suggesting slower catalytic turnover but compensated by prolonged signal stability .
Membrane Permeability and Cellular Reactions
This compound’s bioluminescence output in live cells is limited by its moderate membrane permeability:
- Dose dependency: Bioluminescence intensity increases linearly with this compound concentration (5–15 mg/kg) in vivo, unlike AkaLumine-HCl, which saturates rapidly .
- Permeability enhancement: Pretreatment with Triton-X-100 increases this compound’s reaction rate by 3-fold, confirming membrane transport as the rate-limiting step .
- Brain imaging efficiency: this compound generates 3–4× stronger signals than D-luciferin in murine brain regions (e.g., SFO and PVN) at 10–20× lower doses .
Stability and Analytical Detection
This compound exhibits light sensitivity, requiring storage and handling under dark conditions. Analytical quantification uses:
- LC-MS/MS: Gradient elution (Phenomenex Synergi Polar-RP column) with 0.1% formic acid in water/acetonitrile .
- Detection limits: Lower limit of quantitation = 2.5 ng/mL for both this compound and D-luciferin .
This compound’s optimized enzymatic kinetics, synthetic accessibility, and improved tissue penetration make it a critical tool for advanced bioluminescence imaging. Its lower and persistent signal output address key limitations of traditional luciferins, particularly in neuroscience and deep-tissue applications.
常见问题
Basic Research Questions
Q. What experimental protocols are recommended for assessing CycLuc1’s bioavailability in preclinical brain tumor models?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with triple quadrupole mass spectrometry (HPLC-MS) to quantify this compound concentrations in tissue samples. Intraperitoneal administration at standardized doses (e.g., 150 mg/kg for D-luciferin vs. 2 mg/kg for this compound) and time-resolved biodistribution analysis (e.g., 10–15 minutes post-injection) are critical. Tumor models should differentiate between intracranial and subcutaneous locations to account for blood-brain barrier effects .
Q. How does this compound’s mechanism of action differ from D-luciferin in bioluminescent imaging?
- Methodology : Compare pharmacokinetic profiles using compartmental modeling. This compound exhibits faster brain penetration and higher signal intensity in intracranial models due to enhanced lipophilicity, whereas D-luciferin shows superior performance in peripheral tumors. Validate via parallel experiments measuring total flux (photons/second) and tissue-specific concentrations .
Q. What statistical methods are appropriate for analyzing this compound’s biodistribution data?
- Methodology : Employ ANOVA for multi-group comparisons (e.g., tumor core vs. peri-tumoral regions) and paired t-tests for matched timepoints. Normalize data to tissue weight and account for variability using coefficients of variation (<15% for analytical precision) .
Q. How should researchers formulate hypothesis-driven questions on this compound’s comparative efficacy?
- Methodology : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time). Example: In murine intracranial glioblastoma (P), does this compound (I) compared to D-luciferin (C) improve bioluminescent signal-to-noise ratios (O) within 15 minutes post-injection (T)? .
Q. What parameters are critical when replicating this compound studies?
- Methodology : Standardize injection routes (e.g., intraperitoneal), detection limits (2.5 ng/mL for HPLC-MS), and tumor model selection. Include negative controls (e.g., saline-injected cohorts) and validate instrument calibration across experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy between intracranial and subcutaneous tumor models?
- Methodology : Conduct comparative pharmacokinetic studies with paired tumor models in the same subject. Control variables such as blood-brain barrier integrity (via Evans Blue assay) and tumor vascularization (via histopathology). Use multivariate regression to isolate confounding factors like tumor heterogeneity .
Q. What strategies optimize this compound’s signal-to-noise ratio in deep-tissue imaging?
- Methodology : Test co-administration with adjuvants (e.g., efflux inhibitors) to prolong retention. Optimize imaging parameters: wavelength filters (560–660 nm), binning modes, and exposure times. Validate using 3D phantoms mimicking tissue depth .
Q. How can in silico modeling complement experimental approaches in this compound research?
- Methodology : Develop physiologically based pharmacokinetic (PBPK) models to predict biodistribution. Calibrate models with empirical HPLC-MS data and simulate scenarios (e.g., dose escalation, altered administration routes). Compare predictions with in vivo validation cohorts .
Q. What experimental designs isolate this compound’s pharmacokinetic variables in heterogeneous tumors?
- Methodology : Use laser-capture microdissection to sample discrete tumor regions (core, periphery, normal tissue). Pair with spatially resolved mass spectrometry imaging to map this compound distribution. Correlate with hypoxia markers (e.g., HIF-1α immunohistochemistry) .
Q. How can researchers validate this compound’s stability under varying physiological conditions?
- Methodology : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and assess degradation via HPLC-MS. Compare in vitro stability (serum incubation) with in vivo half-life using non-compartmental analysis (NCA) in multiple species .
相似化合物的比较
CycLuc1 vs. D-Luciferin
Key Findings :
- This compound outperforms D-luciferin in tumor models (e.g., 40× higher photon flux in DB7 breast cancer cells) and neuronal imaging .
- D-Luciferin is a substrate for ABCG2 efflux pumps, limiting its cellular uptake, whereas this compound avoids this limitation .
This compound vs. AkaLumine-HCl
Key Findings :
- AkaLumine-HCl generates NIR light, improving deep-tissue imaging, but this compound remains superior in brain and parasitic disease models .
- AkaLumine-HCl shows 440× higher signal than D-luciferin in subcutaneous tumors, comparable to this compound .
This compound vs. CycLuc2
CycLuc2, a derivative of this compound, features a methyl group replacing an amine proton, enhancing cell permeability (cLogP: 2.5 vs. 2.0) and reducing Km .
属性
IUPAC Name |
(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZBAMXERPYTFS-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。